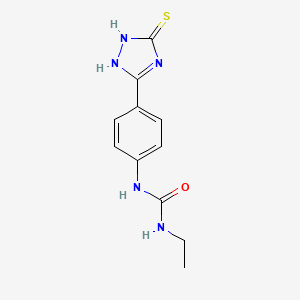
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is known for its unique structure, which includes a thiol group and an ethylureido-substituted phenyl ring
準備方法
The synthesis of 1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with 4-(3-ethylureido)phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to form substituted triazoles. Common reagents for these reactions include alkyl halides and aryl halides.
S-Alkylation: The thiol group can undergo S-alkylation to form S-substituted derivatives using alkylating agents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the design of probes for detecting biomolecules such as DNA markers.
Medicine: Triazole derivatives, including this compound, are investigated for their potential as antimicrobial and antifungal agents. Their ability to inhibit specific enzymes and proteins makes them promising candidates for drug development.
Industry: The compound is used in the synthesis of polymers and materials with specific properties
作用機序
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
1H-1,2,4-Triazole-3-thiol, 5-(4-(3-ethylureido)phenyl)- can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-thiol: This compound lacks the ethylureido-substituted phenyl ring and has different chemical properties and applications.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of the ethylureido-substituted phenyl ring, leading to different reactivity and applications.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
特性
CAS番号 |
4922-56-9 |
|---|---|
分子式 |
C11H13N5OS |
分子量 |
263.32 g/mol |
IUPAC名 |
1-ethyl-3-[4-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H13N5OS/c1-2-12-10(17)13-8-5-3-7(4-6-8)9-14-11(18)16-15-9/h3-6H,2H2,1H3,(H2,12,13,17)(H2,14,15,16,18) |
InChIキー |
GBHVXQDHKMTGLJ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC(=S)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


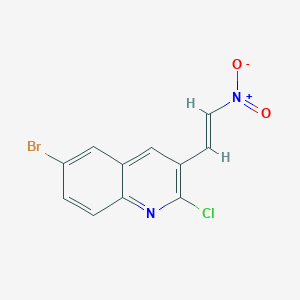
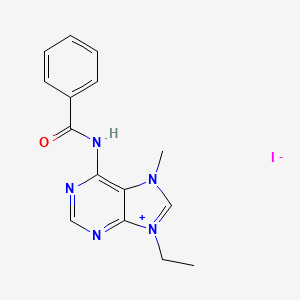
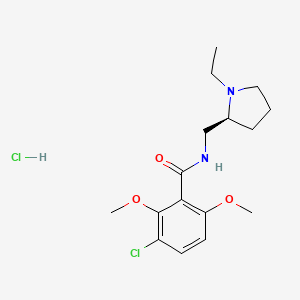
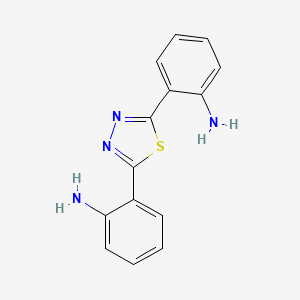
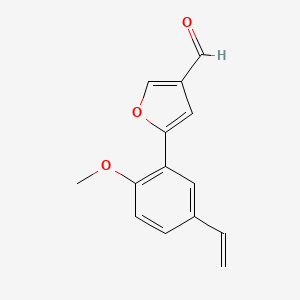
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
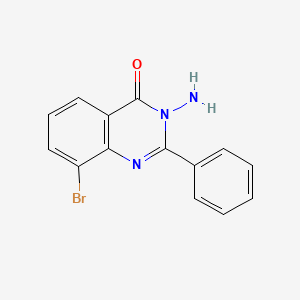

![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
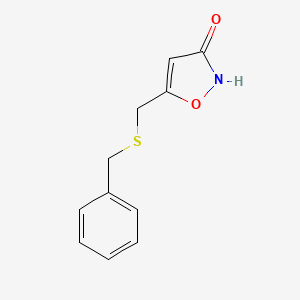
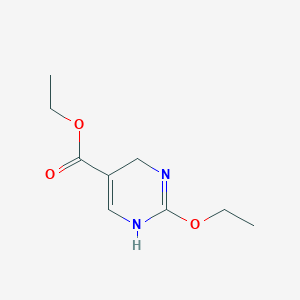
![1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one](/img/structure/B12919671.png)
